molecular formula C7H6Cl2O3S B8483231 2,3-Dichlorobenzenemethanesulfonic acid

2,3-Dichlorobenzenemethanesulfonic acid

Cat. No.: B8483231
M. Wt: 241.09 g/mol
InChI Key: OYVHOYCIMIEQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichlorobenzenemethanesulfonic acid is a sulfonic acid derivative featuring a benzene ring substituted with chlorine atoms at the 2- and 3-positions, coupled with a methanesulfonic acid (–SO₃H) group. The chlorine substituents confer electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity. The sulfonic acid group enhances water solubility and thermal stability, making it valuable in industrial and pharmaceutical applications, such as catalysis or as an intermediate in organic synthesis.

Properties

Molecular Formula

C7H6Cl2O3S

Molecular Weight

241.09 g/mol

IUPAC Name

(2,3-dichlorophenyl)methanesulfonic acid

InChI

InChI=1S/C7H6Cl2O3S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H,10,11,12)

InChI Key

OYVHOYCIMIEQBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural and functional distinctions between 2,3-dichlorobenzenemethanesulfonic acid and its analogs:

Compound Name Chlorine Substituents Functional Groups Key Properties/Applications Reference
This compound 2,3-dichloro Methanesulfonic acid (–SO₃H) High acidity, water-soluble, synthetic intermediate
2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid 2,5-dichloro Sulfonamide (–SO₂NH–), carboxylic acid Crystal structure stability (R = 0.041), potential pharmaceutical use
4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid 2,3-dichloro Methylsulfonylamino (–SO₂N–), benzoic acid Enhanced molecular weight; drug design (enzyme targeting)
Methanesulfonic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)ethyl ester None on benzene Nitrosourea (–NH–C(=O)–N(NO)–), ester Alkylating agent (anticancer applications), hydrolytic instability

Key Findings from Comparative Analysis

Chlorine Position Effects :

  • The 2,3-dichloro substitution pattern in the target compound creates steric hindrance and electronic effects distinct from the 2,5-dichloro isomer in . The 2,3-arrangement may reduce symmetry, affecting crystallization behavior and intermolecular interactions .
  • Compared to the nitrosourea-containing analog in , the absence of a benzene ring in the latter shifts its reactivity toward DNA alkylation, a mechanism critical in chemotherapy .

Functional Group Impact :

  • Sulfonic Acid vs. Sulfonamide/Carboxylic Acid : The –SO₃H group in the target compound confers stronger acidity (pKa ~ -1 to 2) compared to sulfonamides (pKa ~ 5–10) or carboxylic acids (pKa ~ 4–5), enhancing solubility in polar solvents .
  • Ester vs. Acid Stability : The nitrosourea-ester in is prone to hydrolysis under physiological conditions, unlike the stable sulfonic acid group in the target compound, which resists degradation .

Biological Relevance: The methylsulfonylamino-benzoic acid derivative () combines a sulfonamide linker with a carboxylic acid, enabling dual hydrogen-bonding interactions in drug-receptor binding. This contrasts with the target compound’s singular sulfonic acid moiety, which may limit its specificity in biological systems .

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